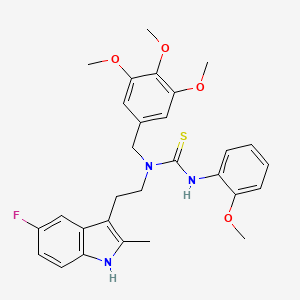
5-苄基噻吩-2-甲醛
描述
5-Benzylthiophene-2-carbaldehyde (5-BT-2-CA) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid at room temperature and has a melting point of approximately 140°C. 5-BT-2-CA is an important intermediate in the synthesis of various organic compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It is also used in the synthesis of polymers, catalysts, and other materials.
科学研究应用
抗菌和清除一氧化氮的能力
由 (Ali et al., 2013) 进行的一项研究合成了各种 4-arylthiophene-2-carbaldehyde 化合物,包括 5-benzylthiophene-2-carbaldehyde 衍生物。这些化合物显示出有希望的抗菌和清除一氧化氮 (NO) 的活性。例如,一种衍生物对铜绿假单胞菌表现出优异的抗菌活性,并且也是一种有效的 NO 清除剂。
光化学合成
由 (Antonioletti et al., 1986) 进行的研究探索了 5-benzylthiophene-2-carbaldehyde 衍生物的光化学合成。该研究表明,这些化合物可以通过光化学反应有效地合成,显示出高效生产方法的潜力。
在有机化学中的应用
一种用于 3,5-二取代-4-氨基噻吩-2-甲醛(它可以与 5-benzylthiophene-2-carbaldehyde 相关)的新型合成方法是由 (Chen et al., 2014) 开发的。该方法代表了一种生产此类化合物的有效且环保的方法,这可能在各种有机合成应用中至关重要。
有机催化反应的发展
Brandau、Maerten 和 Jørgensen (2006) 开发了新的有机催化迈克尔-羟醛串联反应,用于形成高度官能化的四氢噻吩,它们在结构上与 5-benzylthiophene-2-carbaldehyde 相关。这项研究可以提供对类似化合物合成和功能化的见解 (Brandau, Maerten, & Jørgensen, 2006)。
超声辅助合成
在 (Nimbalkar et al., 2018) 的一项研究中,超声辅助合成被用来使用 5-benzylthiophene-2-carbaldehyde 创造新的衍生物。这种方法突出了利用现代技术以更高的效率合成和改性这些化合物的潜力。
属性
IUPAC Name |
5-benzylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNGDNLLFVCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylthiophene-2-carbaldehyde | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

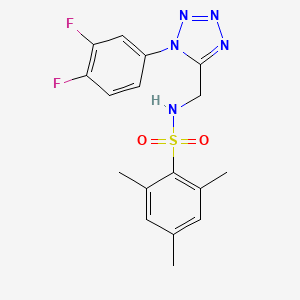
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2788908.png)

![5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2788912.png)
![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2788913.png)
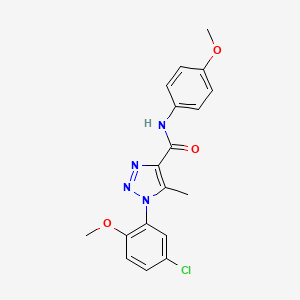
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2788917.png)
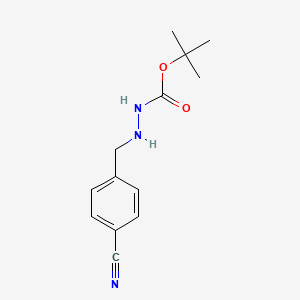
![2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide](/img/structure/B2788920.png)
![2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788921.png)
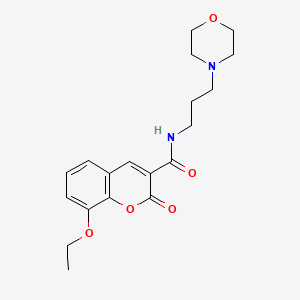
![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)
